An In-Depth Technical Guide to 7-Methylbenzo[d]oxazole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 7-Methylbenzo[d]oxazole: Structure, Properties, and Synthesis
Abstract
7-Methylbenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazole ring, with a methyl substituent at the 7-position. As a member of the benzoxazole class, this scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of 7-Methylbenzo[d]oxazole, detailing its chemical structure, physicochemical properties, spectroscopic profile, and synthetic methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel heterocyclic compounds.
Chemical Identity and Structural Elucidation
7-Methylbenzo[d]oxazole is systematically named 7-methyl-1,3-benzoxazole. The core of the molecule is a bicyclic system where a benzene ring is fused to the 'd' side (the 4,5-bond) of a 1,3-oxazole ring. The defining feature of this specific isomer is the methyl group (-CH₃) attached to carbon 7 of the benzene portion of the scaffold.
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IUPAC Name: 7-Methyl-1,3-benzoxazole
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CAS Number: 10531-82-5[2]
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Molecular Formula: C₈H₇NO
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Molecular Weight: 133.15 g/mol
The planarity of the aromatic system and the presence of both a hydrogen-bond accepting nitrogen atom and an electron-donating methyl group are key structural features that dictate its chemical behavior and interaction with biological macromolecules.
Physicochemical Properties
Specific experimental data for 7-Methylbenzo[d]oxazole is not extensively reported in readily available literature. However, properties can be inferred from its isomers, such as the commercially available 2-Methylbenzoxazole (CAS: 95-21-6). The data for the 2-methyl isomer is presented below for comparison and estimation purposes.
| Property | Value (for 2-Methylbenzoxazole) | Reference |
| Melting Point | 5-10 °C | [3] |
| Boiling Point | 178 °C (lit.) | [3] |
| Density | 1.121 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.548 (lit.) | [3] |
| Flash Point | 167 °F | [3] |
| Water Solubility | Insoluble | [4] |
| Ethanol Solubility | Soluble | [4] |
The methyl group at position 7, being electron-donating, slightly increases the electron density of the benzene ring, which can subtly influence properties like polarity and intermolecular interactions compared to the unsubstituted parent benzoxazole.
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 7-Methylbenzo[d]oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on available spectral data, the following assignments can be made for spectra acquired in CDCl₃.[3]
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
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Aromatic Protons: Three protons on the benzene ring will appear as multiplets or coupled doublets/triplets in the typical aromatic region (~7.0-7.8 ppm). Their precise shifts and coupling patterns depend on their position relative to the methyl group and the fused oxazole ring.
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Oxazole Proton (H2): A singlet corresponding to the proton at the 2-position of the oxazole ring.
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Methyl Protons: A sharp singlet for the three methyl protons (-CH₃) will appear in the upfield region (~2.5 ppm).
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¹³C NMR: The carbon spectrum provides information on all eight unique carbon atoms in the structure.
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Aromatic Carbons: Six signals will be present in the aromatic region (~110-155 ppm). The carbon bearing the methyl group (C7) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.
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Oxazole Carbon (C2): The carbon at the 2-position will typically appear downfield (~150-165 ppm) due to its bonding environment between two heteroatoms.
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Methyl Carbon: A signal for the methyl carbon will be observed in the upfield aliphatic region (~15-25 ppm).
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Infrared (IR) Spectroscopy
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~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
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~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
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~1600-1585 cm⁻¹ & ~1500-1400 cm⁻¹: C=C stretching vibrations within the aromatic and heterocyclic rings. These bands confirm the aromatic nature of the scaffold.
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~1250-1000 cm⁻¹: C-O-C stretching vibrations associated with the oxazole ring.
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~900-675 cm⁻¹: C-H out-of-plane ("oop") bending, which can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 7-Methylbenzo[d]oxazole is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[7][8]
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Molecular Ion (M⁺•): The mass spectrum will show a strong molecular ion peak at m/z = 133, corresponding to the molecular weight of the compound.
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Key Fragmentation: Fragmentation of benzoxazoles often involves the loss of small, stable neutral molecules. Expected fragmentation pathways include:
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Loss of H•: A peak at m/z = 132 ([M-H]⁺).
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Loss of CO: Cleavage of the oxazole ring can lead to the loss of carbon monoxide (28 Da), resulting in a fragment ion.
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Loss of HCN: Another common fragmentation pathway for nitrogen-containing heterocycles.
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Synthesis and Reactivity
Synthetic Routes
The most prevalent method for synthesizing benzoxazole scaffolds is the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester.[9][10] For 7-Methylbenzo[d]oxazole, the key starting material is 2-amino-6-methylphenol .
Reactivity Insights
The benzoxazole ring system is aromatic and generally undergoes electrophilic substitution. The reactivity is governed by the interplay of the fused benzene and oxazole rings.
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Influence of the Methyl Group: The methyl group at the 7-position is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to the unsubstituted benzoxazole. The directing effect of the methyl group, along with the existing heteroatoms, will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.
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Reactivity of the Oxazole Ring: The C2 position of the oxazole ring is the most reactive site for certain transformations. Deprotonation at C2 can generate a nucleophile for further functionalization.[11]
Applications in Research and Drug Development
While specific applications of the 7-methyl isomer are not as widely documented as other derivatives, the benzoxazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities.[12][13]
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Anticancer Activity: Many benzoxazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various cell lines.
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Antimicrobial Agents: The scaffold is a core component of compounds showing significant antibacterial and antifungal properties.
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Anti-inflammatory Potential: Benzoxazole-containing molecules have been investigated as inhibitors of enzymes involved in the inflammatory cascade.
The 7-methyl substitution provides a synthetic handle and a point of steric and electronic modification that can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety and Handling
Based on safety data for related methylbenzoxazole isomers, the following precautions are recommended:
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Hazard Identification: May be harmful if swallowed. Potential skin and eye irritant.[11]
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Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.
Experimental Protocol: Representative Synthesis
The following is a representative protocol for the synthesis of a benzoxazole derivative from a 2-aminophenol and an aldehyde, adapted from a citable, modern, and environmentally conscious methodology.[14][15] This procedure can be directly applied to the synthesis of 7-Methylbenzo[d]oxazole using 2-amino-6-methylphenol.
Materials:
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2-Amino-6-methylphenol (1.0 mmol)
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Appropriate aldehyde (e.g., formaldehyde or a precursor, 1.0 mmol)
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Catalyst (e.g., Brønsted acidic ionic liquid gel, 1.0 mol%)[14]
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for chromatography
Procedure:
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To a 5 mL reaction vessel, add 2-amino-6-methylphenol, the aldehyde, and the catalyst.
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Stir the reaction mixture at 130 °C for the required time (typically 2-5 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dissolve the mixture in ethyl acetate (~10 mL).
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Separate the solid, reusable catalyst by centrifugation or filtration.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 7-Methylbenzo[d]oxazole.
Causality and Justification: This method is chosen for its high efficiency, use of a recyclable catalyst, and solvent-free conditions, aligning with the principles of green chemistry. The high temperature facilitates the dehydration and cyclization steps, while the acidic catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amino group of the aminophenol.[15]
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